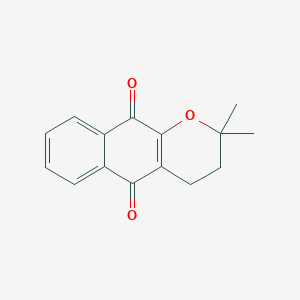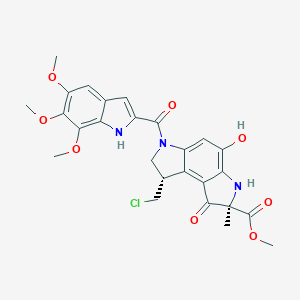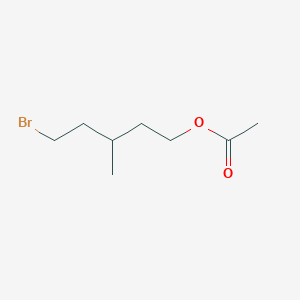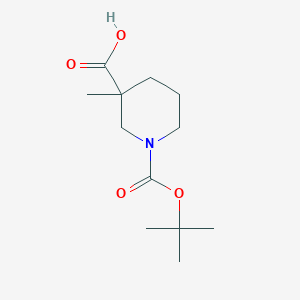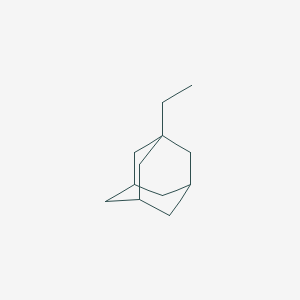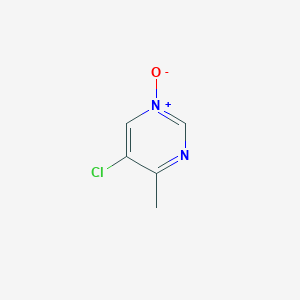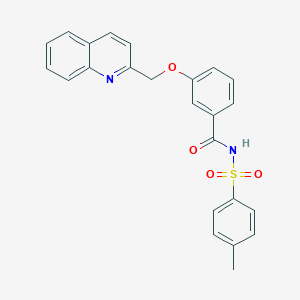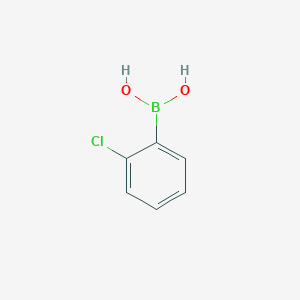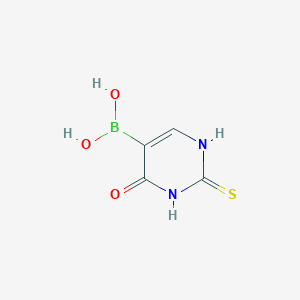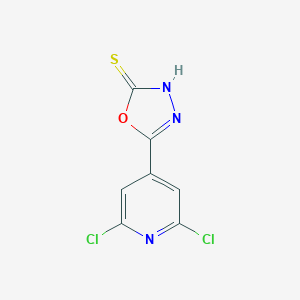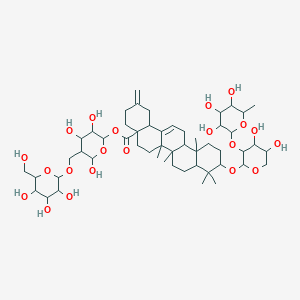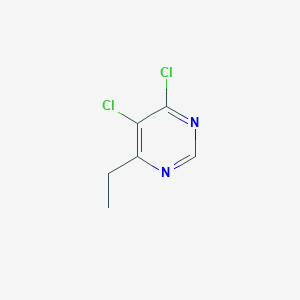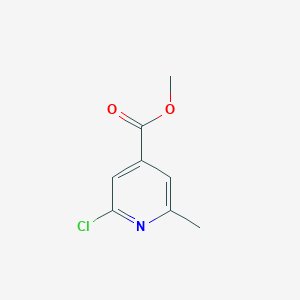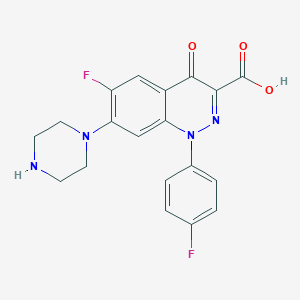
1-Hydroxyiminopentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxyiminopentane-2,4-dione (HOPDA) is a small molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. HOPDA is a chelating agent that binds to metal ions, particularly iron (Fe), with high affinity. This property makes it a promising candidate for various applications, including as a therapeutic agent for iron-related diseases, as a diagnostic tool for detecting metal ions in biological systems, and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Hydroxyiminopentane-2,4-dione involves the formation of a stable complex with metal ions, particularly iron. This complex formation prevents the metal ions from participating in harmful reactions in the body, such as the generation of free radicals. Additionally, the complex can be excreted from the body, effectively removing excess metal ions from the system.
Efectos Bioquímicos Y Fisiológicos
1-Hydroxyiminopentane-2,4-dione has been shown to have several biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation. Additionally, 1-Hydroxyiminopentane-2,4-dione has been shown to improve iron metabolism, which can have beneficial effects on overall health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-Hydroxyiminopentane-2,4-dione in lab experiments is its high affinity for metal ions, particularly iron. This property makes it a useful tool for detecting metal ions in biological systems and for studying the effects of metal ion chelation on various physiological processes. However, one limitation of using 1-Hydroxyiminopentane-2,4-dione is its potential toxicity at high concentrations, which must be carefully controlled in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-Hydroxyiminopentane-2,4-dione, including the development of more efficient synthesis methods, the optimization of 1-Hydroxyiminopentane-2,4-dione-based therapeutic agents for iron-related diseases, and the exploration of 1-Hydroxyiminopentane-2,4-dione's potential as a catalyst for chemical reactions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-Hydroxyiminopentane-2,4-dione, particularly in relation to its potential as a therapeutic agent.
Métodos De Síntesis
1-Hydroxyiminopentane-2,4-dione can be synthesized using various methods, including the reaction of 2,4-pentanedione with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 1-Hydroxyiminopentane-2,4-dione as a white crystalline solid.
Aplicaciones Científicas De Investigación
1-Hydroxyiminopentane-2,4-dione has been extensively studied for its potential applications in various fields of research. One of the major areas of research is in the development of therapeutic agents for iron-related diseases, such as iron overload disorders and anemia. 1-Hydroxyiminopentane-2,4-dione has been shown to effectively chelate iron ions, which can help reduce the toxicity of excess iron in the body and improve the symptoms of iron-related diseases.
Propiedades
Número CAS |
116974-90-4 |
|---|---|
Nombre del producto |
1-Hydroxyiminopentane-2,4-dione |
Fórmula molecular |
C5H7NO3 |
Peso molecular |
129.11 g/mol |
Nombre IUPAC |
1-hydroxyiminopentane-2,4-dione |
InChI |
InChI=1S/C5H7NO3/c1-4(7)2-5(8)3-6-9/h3,9H,2H2,1H3 |
Clave InChI |
OITKKQRDTSSDDL-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C=NO |
SMILES canónico |
CC(=O)CC(=O)C=NO |
Sinónimos |
Pentanal, 2,4-dioxo-, 1-oxime (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



